![molecular formula C22H24FN5O B2943447 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone CAS No. 2034260-24-5](/img/structure/B2943447.png)
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
The chemical synthesis and characterization of novel derivatives related to the compound of interest involve intricate techniques and methodologies. For instance, Bhat et al. (2018) described a one-pot Biginelli synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcasing a method that could potentially be adapted for synthesizing compounds similar to 2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone with good yield via simple and efficient processes (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Docking Studies and Biological Activity
Docking studies play a crucial role in the development of compounds with potential therapeutic applications. Balaraju, Kalyani, and Laxminarayana (2019) synthesized piperazine-1-yl-1H-indazole derivatives, including novel compounds structurally related to the one , and presented docking studies to illustrate their medicinal chemistry relevance (Balaraju, Kalyani, & Laxminarayana, 2019).
Structure-Activity Relationship Studies
Mermer et al. (2018) prepared 1,2,4-Triazole derivatives containing a piperazine nucleus and performed structure-activity relationship (SAR) studies. These compounds, including their synthesis under various conditions (conventional, ultrasound, and microwave irradiation), were evaluated for their biological activities, offering insights into the development of compounds with enhanced bioactivity (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).
Orthogonal Protection Strategies
The synthesis of 2-substituted piperazines, as discussed by Clark and Elbaum (2007), provides a methodology for creating orthogonally protected piperazines from which a variety of 2-substituted derivatives can be prepared. This technique may be applicable in the synthesis of complex molecules like this compound, suggesting a route for the introduction of specific substituents at the piperazine moiety (Clark & Elbaum, 2007).
Neuroprotective Activities
Gao et al. (2022) designed and synthesized new edaravone derivatives containing a benzylpiperazine moiety, evaluated for neuroprotective activities in vitro and in vivo. The study highlights the potential for developing neuroprotective agents by incorporating specific pharmacophores, which could be relevant for compounds structurally related to this compound, indicating a direction for future research in cerebral ischemic stroke treatment (Gao, Ma, Xu, Jiang, Xu, Zhong, & Wu, 2022).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-18-7-3-1-5-16(18)15-20(29)26-11-13-27(14-12-26)22-21-17-6-2-4-8-19(17)25-28(21)10-9-24-22/h1,3,5,7,9-10H,2,4,6,8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJAOLBFSDNYDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

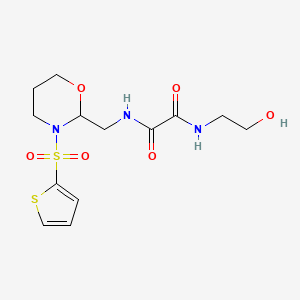
![2-Imidazo[1,2-a]pyrimidin-3-ylacetic acid;hydrochloride](/img/structure/B2943367.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2943372.png)
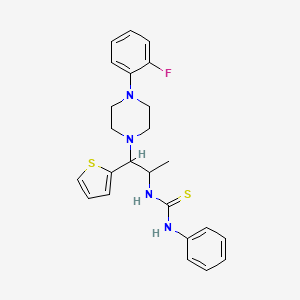
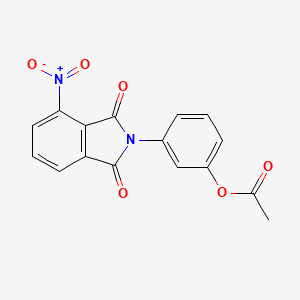
![3-[3-Chloro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B2943375.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-4-ylmethanol;dihydrochloride](/img/structure/B2943378.png)
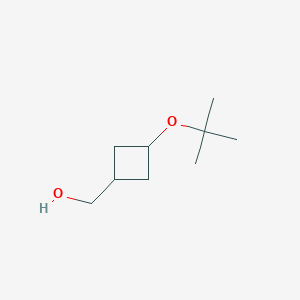
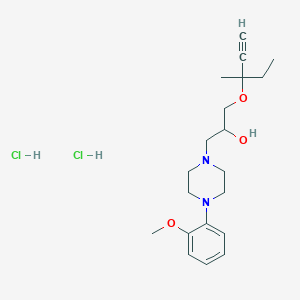

![ethyl 4-[3-(carbamoylmethyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl]benzoate](/img/structure/B2943386.png)

